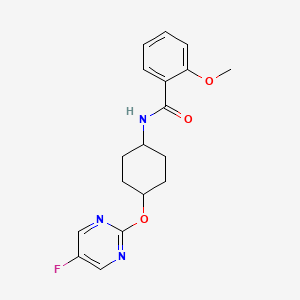
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2-methoxybenzamide, also known as FL118, is a novel small molecule anticancer drug that has shown promising results in preclinical studies. FL118 is a potent inhibitor of multiple cancer cell lines and has been shown to be effective against various types of cancer, including lung, breast, colon, and pancreatic cancer.
Aplicaciones Científicas De Investigación
Cancer Treatment and Enzyme Inhibition
Several studies have identified compounds with structural similarities to the one mentioned, demonstrating potent inhibitory activities against cellular targets such as c-MET, a receptor tyrosine kinase linked to human malignancies. These inhibitors have shown high anticancer activity against tested cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Jiang et al., 2016). Furthermore, compounds have been synthesized that exhibit antifolate properties, demonstrating effectiveness in DHFR and cell growth inhibition, suggesting their potential in chemotherapy applications (Degraw et al., 1992).
Radiopharmaceutical Development
Research into radiobrominated and radioiodinated ligands for 5HT2A receptors, designed for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, reveals the importance of structural derivatives in the development of diagnostic tools for neurological studies (Terrière et al., 1997). These studies contribute to the understanding of how modifications in the chemical structure can impact binding affinity and selectivity towards specific receptors, aiding in the visualization of receptor distribution in the brain.
Selective Enzyme Activation in Tumors
The design of oral fluoropyrimidine carbamate, capecitabine, which is converted to 5-fluorouracil selectively in tumors through a cascade of three enzymes, underscores the role of chemical modifications in achieving targeted drug activation. This strategy enhances the safety and efficacy of chemotherapy by localizing drug activity to tumor sites, minimizing systemic exposure (Miwa et al., 1998).
Novel Antimicrobial Agents
The synthesis and screening of derivatives for antimicrobial activity highlight the potential of certain chemical structures in combating bacterial and fungal infections. Such studies provide a foundation for developing new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Desai et al., 2013).
Propiedades
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-24-16-5-3-2-4-15(16)17(23)22-13-6-8-14(9-7-13)25-18-20-10-12(19)11-21-18/h2-5,10-11,13-14H,6-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEJFPLKDNAUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B2706963.png)

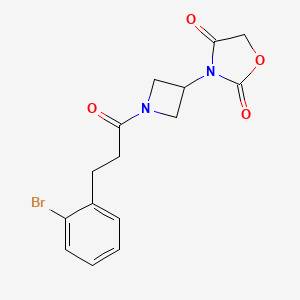
![N-(2-methoxyethyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2706970.png)
![3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2706971.png)
![1-(3,4-Dichlorophenyl)-4-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]piperazine](/img/structure/B2706973.png)
![5-benzyl-3-(3,4-dimethylphenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2706974.png)
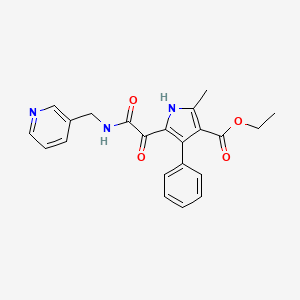
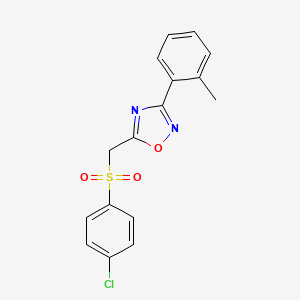
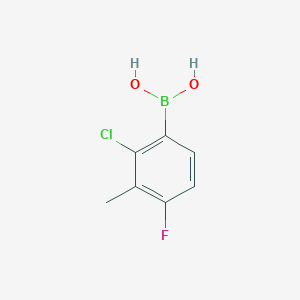
![2,6-difluoro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2706982.png)
![4-[(2-azepan-1-yl-2-oxoethyl)thio]-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2706984.png)

![2-[4-Oxo-3-(prop-2-en-1-yl)-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2706986.png)